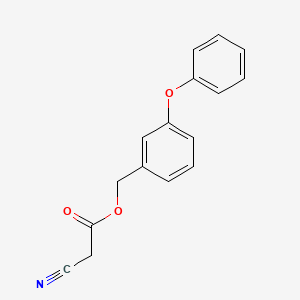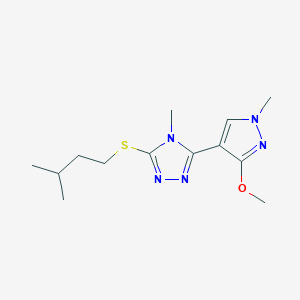![molecular formula C14H20N2O5S B2899928 N-[2-(butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899968-26-4](/img/structure/B2899928.png)
N-[2-(butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide” is a complex organic compound. It likely contains a benzodioxole group (a benzene ring fused to a 1,3-dioxole), a carboxamide group (a carbonyl group attached to an amine), and a butylsulfamoyl group (a sulfur atom attached to an amine and a butyl group) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and various types of chemical reactions. For instance, the synthesis of similar compounds often involves reactions with ammonia and alcohols over alumina . Additionally, boronic acids and their esters, which are structurally similar to the given compound, are known to undergo hydrolysis .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxole group would likely contribute to the planarity of the molecule, while the butylsulfamoyl and carboxamide groups could introduce steric hindrance .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to its functional groups. For example, the benzodioxole group could participate in electrophilic aromatic substitution reactions, while the carboxamide group could undergo hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure and the nature of its functional groups. For instance, similar compounds have been found to exhibit high solubility in ether and ketones .Aplicaciones Científicas De Investigación
N-[2-(butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide has been used in various scientific research studies due to its unique chemical properties. It has been studied for its potential as an anti-cancer agent, as it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has shown to reduce inflammation in various animal models. Additionally, it has been studied for its potential as an anti-viral agent, as it has shown to inhibit the replication of certain viruses.
Mecanismo De Acción
Target of Action
Benzodioxole compounds have been reported to have cytotoxic activity against various cancer cell lines .
Mode of Action
It’s known that benzodioxole compounds can interact with their targets in a way that leads to cytotoxic activity . This interaction could potentially involve the formation of a resonance-stabilized carbocation .
Biochemical Pathways
Benzodioxole compounds have been associated with antitumor and antioxidant activities, suggesting they may influence pathways related to cell proliferation and oxidative stress.
Result of Action
Some benzodioxole compounds have been reported to show cytotoxic activity against various cancer cell lines , suggesting that they may induce cell death or inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its unique chemical properties. It has shown potential in various applications, making it a versatile compound for research. Additionally, it has low toxicity levels, which makes it safer to handle in lab experiments. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry and access to specialized equipment.
Direcciones Futuras
There are many potential future directions for research on N-[2-(butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide. One direction could be to further study its potential as an anti-cancer agent, as it has shown promising results in inhibiting the growth of cancer cells. Another direction could be to study its potential as an anti-inflammatory agent, as it has shown to reduce inflammation in various animal models. Additionally, further research could be done on its potential as an anti-viral agent, as it has shown to inhibit the replication of certain viruses. Furthermore, research could be done to optimize the synthesis method of this compound to make it more accessible for further research.
Métodos De Síntesis
The synthesis of N-[2-(butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide is a complex process that involves several steps. The first step involves the synthesis of 2-(butylsulfamoyl)ethylamine, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment.
Propiedades
IUPAC Name |
N-[2-(butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-2-3-6-16-22(18,19)8-7-15-14(17)11-4-5-12-13(9-11)21-10-20-12/h4-5,9,16H,2-3,6-8,10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQRXSNPXCXSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2899854.png)
![Ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2899855.png)
![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2899857.png)
![(Z)-N-butyl-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2899858.png)
![Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2899860.png)
![7-(2,5-Dimethyl-3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2899863.png)

![1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one](/img/structure/B2899866.png)


